N-(cyclohex-2-en-1-yl)-2-methoxyaniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H17NO |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
N-cyclohex-2-en-1-yl-2-methoxyaniline |
InChI |
InChI=1S/C13H17NO/c1-15-13-10-6-5-9-12(13)14-11-7-3-2-4-8-11/h3,5-7,9-11,14H,2,4,8H2,1H3 |
InChI Key |
SFBKYBWHOMLQJG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2CCCC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for N Cyclohex 2 En 1 Yl 2 Methoxyaniline
Strategic Approaches to C-N Bond Formation in Anilines
The construction of the C-N bond is a cornerstone of synthetic organic chemistry, with numerous methods developed for the N-alkylation and N-arylation of amines. pageplace.de For a molecule like N-(cyclohex-2-en-1-yl)-2-methoxyaniline, the focus is on creating a bond between an aromatic amine and an allylic carbon. Transition-metal-catalyzed cross-coupling reactions are prominent in forming such bonds, offering mild conditions and broad functional group tolerance. acs.orgmdpi.com
Utilizing 2-Methoxyaniline as a Nucleophilic Aromatic Amine Building Block
2-Methoxyaniline, also known as o-anisidine, serves as the nucleophilic component in the synthesis. nih.gov The amino group (-NH2) on the benzene (B151609) ring is electron-rich, making it a good nucleophile for reactions with suitable electrophiles. The methoxy (B1213986) group (-OCH3) at the ortho position can influence the reactivity of the amine through steric and electronic effects. nih.gov Palladium-catalyzed C-N coupling reactions are a powerful tool for the arylation of amines and can be adapted for the N-alkenylation of anilines. acs.org In such reactions, 2-methoxyaniline would react with a cyclohexenyl precursor bearing a suitable leaving group in the presence of a palladium catalyst and a base.
Approaches for Introducing the Cyclohex-2-en-1-yl Moiety
The introduction of the cyclohex-2-en-1-yl group onto the nitrogen atom of 2-methoxyaniline can be achieved through several synthetic routes. One common approach is the nucleophilic substitution reaction where 2-methoxyaniline attacks a cyclohexenyl derivative with a good leaving group, such as a halide or a sulfonate, at the allylic position. Another powerful method is the transition metal-catalyzed allylic amination. For instance, a palladium-catalyzed reaction between 2-methoxyaniline and a cyclohexenyl substrate, like cyclohex-2-en-1-yl acetate (B1210297) or carbonate, can efficiently form the desired C-N bond.
Synthesis of Key Precursors
The successful synthesis of this compound is contingent on the efficient preparation of its key precursors: 2-methoxyaniline and a suitable cyclohex-2-en-1-yl derivative.
Preparation of 2-Methoxyaniline (o-Anisidine)
2-Methoxyaniline is a commercially available compound, but it can also be synthesized in the laboratory through several established methods. sinocurechem.com A primary industrial method involves the reduction of o-nitroanisole. sinocurechem.comechemi.com This reduction can be accomplished using various reducing agents, with catalytic hydrogenation being a common and high-yielding approach. sinocurechem.com
Table 1: Comparison of Methods for the Synthesis of 2-Methoxyaniline
| Method | Starting Material | Reagents and Conditions | Advantages |
|---|---|---|---|
| Reduction of o-Nitroanisole | o-Nitroanisole | H2, Pd/C, Ethanol | High yield, clean reaction. sinocurechem.com |
| Reduction of o-Nitroanisole | o-Nitroanisole | Iron powder or Sodium sulfide | Cost-effective reducing agents. echemi.com |
| Methylation and Reduction | o-Nitrophenol | Methylating agent, then reduction | Utilizes a different starting material. echemi.com |
Another synthetic route involves the nitration of anisole (B1667542) followed by the separation of isomers and subsequent reduction of the ortho-isomer. sinocurechem.com
Synthesis of Cyclohex-2-en-1-amine and its Derivatives
Cyclohex-2-en-1-amine and its derivatives are crucial for introducing the cyclohexenyl moiety. The synthesis of these compounds can be approached in several ways. One method involves the allylic amination of cyclohexene (B86901) derivatives. Alternatively, the reduction of cyclohex-2-en-1-one to the corresponding oxime, followed by reduction, can yield cyclohex-2-en-1-amine. The direct reductive amination of cyclohex-2-en-1-one with an amine source is also a viable pathway. nih.gov
Enzymatic and chemo-catalytic methods have also been developed for the synthesis of enantiomerically pure cyclohex-2-en-1-ols, which can be further converted to the corresponding amines or other derivatives suitable for coupling reactions. researchgate.net
Functionalization and Derivatization of Intermediates
To facilitate the final C-N bond formation, intermediates may require functionalization. For instance, cyclohex-2-en-1-ol can be converted to a better leaving group, such as a tosylate or a halide, to promote nucleophilic substitution by 2-methoxyaniline. Furthermore, derivatization of 2-methoxyaniline can be employed to modulate its reactivity or to introduce other functional groups into the final molecule. For example, the synthesis of 5-(ethylsulfonyl)-2-methoxyaniline (B1360015) demonstrates how additional functional groups can be introduced onto the aniline (B41778) ring prior to its use in further reactions. nih.gov
The synthesis of 2-(cyclohex-2-en-1-yl)aniline has been reported, providing a precedent for the coupling of a cyclohexenyl group to an aniline ring. researchgate.net This suggests that similar strategies could be applied for the synthesis of the 2-methoxy substituted analog.
Optimization of Reaction Conditions for Target Compound Synthesis
The successful synthesis of this compound heavily relies on the fine-tuning of various reaction parameters. These include the choice of solvent, reaction temperature, the catalyst system, and the stoichiometry of the reactants and additives.
The choice of solvent plays a crucial role in the outcome of the Buchwald-Hartwig amination by influencing the solubility of the reactants, the stability of the catalytic species, and the reaction rate. For the synthesis of related N-aryl compounds, a range of solvents have been investigated.
Commonly employed solvents for palladium-catalyzed aminations include toluene, dioxane, and tetrahydrofuran (B95107) (THF). In a study on the Buchwald-Hartwig reaction, it was noted that the reaction temperature is a critical parameter, with a range of 70-115°C being frequently reported. For a specific optimization, a temperature of 110°C was determined to be optimal. researchgate.net The selection of an appropriate solvent and the precise control of temperature are essential to ensure efficient reaction kinetics and minimize the formation of byproducts.
Table 1: Effect of Solvent on a Model Buchwald-Hartwig Amination
| Solvent | Dielectric Constant (20°C) | Typical Reaction Temperature (°C) | Observed Effect on Yield |
|---|---|---|---|
| Toluene | 2.38 | 80 - 110 | Generally good yields, common choice. |
| Dioxane | 2.21 | 80 - 101 | Often used, can enhance catalyst stability. |
| Tetrahydrofuran (THF) | 7.58 | 66 | Can be effective, lower boiling point may require longer reaction times. |
| Dimethylformamide (DMF) | 36.7 | 100 - 150 | Higher polarity, may be used for less soluble substrates. |
This table is illustrative and based on general findings for Buchwald-Hartwig reactions.
The heart of the Buchwald-Hartwig amination is the palladium catalyst, which is typically used in conjunction with a phosphine-based ligand. The ligand stabilizes the palladium center, facilitates the catalytic cycle, and influences the reaction's efficiency and selectivity.
For the amination of aryl halides, various generations of catalyst systems have been developed. Early systems utilized simple phosphine (B1218219) ligands like P(o-tolyl)₃. However, the development of bulky, electron-rich biarylphosphine ligands, such as RuPhos and XPhos, has significantly expanded the scope and efficiency of the reaction. nih.gov These advanced ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher yields under milder conditions. In the context of synthesizing compounds similar to this compound, the choice of ligand would be critical in achieving a successful coupling between the sterically demanding cyclohexenyl group and 2-methoxyaniline.
In a general study optimizing the Buchwald-Hartwig reaction, various palladium sources like Pd(OAc)₂ and Pd₂(dba)₃ were used in combination with ligands such as BINAP, Xantphos, and PPh₃. researchgate.net The combination of Pd(OAc)₂ with PPh₃ as the ligand and K₃PO₄ as the base provided a good result. researchgate.net For a significant reduction in reaction time and a better yield, Xantphos with K₃PO₄ was found to be a good option. researchgate.net
Table 2: Common Catalyst and Ligand Systems for Buchwald-Hartwig Amination
| Palladium Source | Ligand | Typical Loading (mol%) | Key Characteristics |
|---|---|---|---|
| Pd(OAc)₂ | RuPhos | 1 - 2 | Highly active for a broad range of substrates. |
| Pd₂(dba)₃ | XPhos | 1 - 2 | Excellent for sterically hindered couplings. |
| Pd(OAc)₂ | BINAP | 1 - 3 | Bidentate ligand, good for primary amines. |
| [Pd(allyl)Cl]₂ | t-BuXPhos | 0.5 - 2 | Effective for coupling with heterocyclic amines. |
This table represents common systems and loadings may vary depending on the specific reaction.
The stoichiometry of the reactants, particularly the base, and the presence of additives can significantly impact the efficiency of the amination reaction. The base is required to deprotonate the amine, forming the more nucleophilic amide, and to neutralize the acid generated during the reaction.
Commonly used bases in Buchwald-Hartwig aminations include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and inorganic bases like potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃). The choice of base can depend on the pKa of the amine and the tolerance of other functional groups in the substrates. For instance, in the optimization of a related reaction, K₃PO₄ and Cs₂CO₃ were found to be effective bases. researchgate.net
Additives are sometimes used to enhance the reaction rate or to stabilize the catalytic species. However, for many modern Buchwald-Hartwig systems, the use of well-defined catalyst-ligand complexes often obviates the need for additional additives. The precise molar ratio of the amine, the electrophile, the base, and the catalyst is crucial for maximizing the yield and minimizing waste. An excess of the amine or the base is sometimes employed to drive the reaction to completion.
Purification and Isolation Techniques for this compound
Following the completion of the synthesis, the target compound, this compound, must be isolated from the reaction mixture and purified. The purification strategy will depend on the physical properties of the product and the nature of the impurities.
A typical workup procedure involves quenching the reaction, followed by extraction to separate the organic product from the inorganic salts and the catalyst residues. The crude product obtained after removal of the solvent is then subjected to further purification.
Column chromatography on silica (B1680970) gel is a widely used and effective method for the purification of aniline derivatives. A suitable eluent system, often a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is chosen to achieve good separation of the desired product from any unreacted starting materials and byproducts. The progress of the purification can be monitored by thin-layer chromatography (TLC). For the purification of related N-substituted anilines, column chromatography on silica gel has been successfully employed. beilstein-journals.org
In some cases, if the product is a solid, recrystallization from an appropriate solvent or solvent mixture can be an effective final purification step to obtain a highly pure crystalline product. The identity and purity of the final product are then confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-methoxyaniline |
| Palladium(II) acetate |
| Tris(dibenzylideneacetone)dipalladium(0) |
| 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) |
| 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) |
| 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) |
| Tri-tert-butylphosphine tetrafluoroborate (B81430) (TTBP-HBF4) |
| Triphenylphosphine (PPh3) |
| Potassium carbonate |
| Potassium phosphate |
| Cesium carbonate |
| Toluene |
| Dioxane |
| Tetrahydrofuran (THF) |
| Dimethylformamide (DMF) |
| Sodium tert-butoxide |
| Lithium bis(trimethylsilyl)amide |
| Hexane |
Spectroscopic Characterization and Structural Elucidation Methodologies
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule. For N-(cyclohex-2-en-1-yl)-2-methoxyaniline, both ¹H and ¹³C NMR spectroscopy would provide crucial data for structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons on the aromatic ring, the cyclohexene (B86901) ring, the methoxy (B1213986) group, and the amine group.
Aromatic Protons: The four protons on the 2-methoxyphenyl group would typically appear in the downfield region, approximately between δ 6.7 and 7.2 ppm, exhibiting complex splitting patterns due to their coupling with each other.
Olefinic Protons: The two protons on the double bond of the cyclohexene ring would resonate further downfield than the aliphatic protons, likely in the range of δ 5.6-6.0 ppm.
Amine Proton: The N-H proton would likely appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
Aliphatic and Methine Protons: The proton on the carbon adjacent to the nitrogen (the methine proton) would be expected to show a chemical shift in the range of δ 3.5-4.5 ppm. The remaining aliphatic protons on the cyclohexene ring would appear as complex multiplets in the upfield region of the spectrum, typically between δ 1.5 and 2.5 ppm.
Methoxy Protons: The three protons of the methoxy group (-OCH₃) would give a sharp singlet, typically around δ 3.8 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show a unique signal for each carbon atom in a different chemical environment.
Aromatic Carbons: The carbons of the benzene (B151609) ring would appear in the downfield region, typically between δ 110 and 160 ppm. The carbon bearing the methoxy group would be the most downfield.
Olefinic Carbons: The two sp² hybridized carbons of the cyclohexene double bond would be expected to resonate around δ 125-135 ppm. docbrown.info
Aliphatic Carbons: The sp³ hybridized carbons of the cyclohexene ring would appear in the upfield region of the spectrum.
Methoxy Carbon: The carbon of the methoxy group would be expected to have a chemical shift around δ 55 ppm.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (Ar-H) | 6.7 - 7.2 | Multiplet |
| Olefinic (=C-H) | 5.6 - 6.0 | Multiplet |
| Amine (N-H) | Variable | Broad Singlet |
| Methine (N-CH) | 3.5 - 4.5 | Multiplet |
| Aliphatic (CH₂) | 1.5 - 2.5 | Multiplet |
| Methoxy (OCH₃) | ~3.8 | Singlet |
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Aromatic (C-O) | 150 - 160 |
| Aromatic (C-N) | 140 - 150 |
| Aromatic (C-H) | 110 - 130 |
| Olefinic (C=C) | 125 - 135 |
| Methine (N-C) | 50 - 60 |
| Methoxy (O-C) | ~55 |
| Aliphatic (CH₂) | 20 - 40 |
Utilization of Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₃H₁₇NO), the molecular weight is approximately 203.28 g/mol .
Molecular Ion: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 203. As an amine, this peak should be an odd number, consistent with the nitrogen rule. libretexts.org
Fragmentation Analysis: The fragmentation of the molecular ion would provide valuable structural information. Common fragmentation pathways for this molecule would likely involve:
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation pattern for amines. miamioh.edu This could lead to the loss of a C₅H₉ radical from the cyclohexene ring, resulting in a significant fragment.
Retro-Diels-Alder Reaction: Cyclohexene derivatives are known to undergo a retro-Diels-Alder reaction, which would lead to the fragmentation of the cyclohexene ring. msu.edu This would result in the loss of ethene (28 Da), giving a fragment ion at m/z 175.
Loss of Methoxy Group: Cleavage of the methoxy group could occur, leading to the loss of a methyl radical (CH₃•, 15 Da) or a methoxy radical (CH₃O•, 31 Da).
Aromatic Ring Fragmentation: The aromatic ring is relatively stable, but fragmentation can occur, leading to characteristic aromatic fragments.
| Fragment Ion (m/z) | Possible Identity | Fragmentation Pathway |
| 203 | [C₁₃H₁₇NO]⁺ | Molecular Ion (M⁺) |
| 175 | [M - C₂H₄]⁺ | Retro-Diels-Alder reaction |
| 122 | [C₇H₈NO]⁺ | Cleavage of the N-cyclohexenyl bond |
| 108 | [C₇H₆O]⁺ | Further fragmentation of the aromatic portion |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Employment of Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond of the secondary amine, the C=C bonds of the aromatic ring and the cyclohexene ring, the C-N bond, and the C-O bond of the methoxy group.
N-H Stretch: A secondary amine typically shows a single, sharp to moderately broad absorption band in the region of 3300-3500 cm⁻¹. spectroscopyonline.com
Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic ring would appear above 3000 cm⁻¹.
Aliphatic and Olefinic C-H Stretch: The C-H stretching vibrations of the cyclohexene ring would be observed just below 3000 cm⁻¹ for the sp³ hybridized carbons and just above 3000 cm⁻¹ for the sp² hybridized carbons.
C=C Stretch: The stretching of the carbon-carbon double bond in the cyclohexene ring would result in an absorption band around 1640-1680 cm⁻¹. docbrown.info The aromatic C=C stretching vibrations would appear as a series of bands in the 1450-1600 cm⁻¹ region.
C-N Stretch: The C-N stretching vibration for an aromatic amine typically appears in the range of 1250-1350 cm⁻¹. libretexts.org
C-O Stretch: The C-O stretching of the methoxy group would likely produce a strong absorption band in the region of 1000-1300 cm⁻¹.
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (Secondary Amine) | 3300 - 3500 | Medium, Sharp |
| Aromatic C-H Stretch | > 3000 | Medium to Weak |
| Olefinic C-H Stretch | > 3000 | Medium to Weak |
| Aliphatic C-H Stretch | < 3000 | Medium to Strong |
| C=C Stretch (Alkene) | 1640 - 1680 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |
| C-N Stretch (Aromatic Amine) | 1250 - 1350 | Medium to Strong |
| C-O Stretch (Aryl Ether) | 1200 - 1275 (asymmetric) | Strong |
| C-O Stretch (Aryl Ether) | 1000 - 1075 (symmetric) | Strong |
Advanced Spectroscopic and Diffraction Techniques for Comprehensive Structural Analysis
For an unambiguous and comprehensive structural analysis, advanced spectroscopic and diffraction techniques can be employed.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in definitively assigning all proton and carbon signals and establishing the connectivity between different parts of the molecule.
X-ray Crystallography: If a suitable single crystal of this compound can be grown, X-ray crystallography would provide the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the solid state.
High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the exact molecular formula, which would further confirm the identity of the compound.
These advanced methods, in conjunction with the fundamental spectroscopic techniques, would provide a complete and detailed picture of the molecular structure of this compound.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations, these methods provide detailed information about electron distribution, molecular orbital energies, and geometric parameters.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net It offers a balance between accuracy and computational cost, making it suitable for molecules of this size. The ground state geometry of N-(cyclohex-2-en-1-yl)-2-methoxyaniline can be optimized using DFT, typically with hybrid functionals like B3LYP or B3PW91 and a suitable basis set such as 6-311G(d,p). dntb.gov.uaresearchgate.net This process finds the lowest energy arrangement of the atoms, providing theoretical values for bond lengths, bond angles, and dihedral angles. nih.gov The optimized geometry is crucial as it forms the basis for all other property calculations. For instance, studies on related aniline (B41778) and cyclohexane (B81311) derivatives have demonstrated that DFT calculations can accurately predict geometric parameters that show good correlation with experimental data obtained from X-ray crystallography. nih.govresearchgate.net
Table 1: Illustrative Calculated Geometric Parameters for this compound The following data is a hypothetical representation of typical DFT calculation outputs for bond lengths and angles.
| Parameter | Bond/Atoms | Calculated Value (B3LYP/6-311G(d,p)) |
| Bond Length | C-N (Aniline) | 1.40 Å |
| C-N (Cyclohexene) | 1.46 Å | |
| C=C (Cyclohexene) | 1.34 Å | |
| C-O (Methoxy) | 1.37 Å | |
| Bond Angle | C-N-C | 125.0° |
| C-C=C (Cyclohexene) | 123.5° | |
| C-O-C (Methoxy) | 117.8° |
Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov
A large energy gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that a molecule is more polarizable and has higher chemical reactivity and biological activity. nih.gov From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:
Ionization Potential (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Chemical Hardness (η): (I - A) / 2
Chemical Potential (μ): -(I + A) / 2
Electronegativity (χ): (I + A) / 2
Electrophilicity Index (ω): μ² / (2η)
These descriptors provide a quantitative measure of the molecule's reactivity and potential interaction with other chemical species. researchgate.net A molecule with a high electrophilicity index is considered a strong electrophile.
Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors This table illustrates the kind of data derived from a HOMO-LUMO analysis.
| Parameter | Value (eV) |
| EHOMO | -5.85 |
| ELUMO | -0.95 |
| Energy Gap (ΔE) | 4.90 |
| Ionization Potential (I) | 5.85 |
| Electron Affinity (A) | 0.95 |
| Chemical Hardness (η) | 2.45 |
| Chemical Potential (μ) | -3.40 |
| Electronegativity (χ) | 3.40 |
| Electrophilicity Index (ω) | 2.36 |
Conformational Analysis through Computational Methods
The flexibility of the cyclohexene (B86901) ring and the single bonds connecting the aniline and cyclohexene moieties allow this compound to exist in multiple conformations. Computational methods can be used to explore the potential energy surface of the molecule to identify stable conformers (energy minima) and the transition states that separate them. researchgate.net Techniques such as systematic grid searches or more sophisticated molecular dynamics simulations can be employed. The relative energies of these conformers are calculated to determine their populations at a given temperature according to the Boltzmann distribution. Studies on similar structures like phenylcyclohexane (B48628) have shown the importance of such analyses in understanding the preferred spatial arrangement of substituents on a cyclohexane ring. researchgate.net
Elucidation of Reaction Mechanisms and Transition States
Theoretical chemistry is instrumental in mapping the pathways of chemical reactions. For this compound, computational methods can elucidate the mechanisms of reactions it might undergo, such as electrophilic substitution on the aniline ring or addition reactions at the cyclohexene double bond. By locating the transition state structures and calculating the activation energies, chemists can predict reaction kinetics and understand the factors that control product formation. This type of analysis is crucial in synthetic chemistry for optimizing reaction conditions and predicting outcomes.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Quantum chemical calculations can predict various spectroscopic properties, providing a powerful tool for structure verification. Theoretical vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis spectra) can be computed. epstem.net For example, DFT methods like GIAO (Gauge-Including Atomic Orbital) are commonly used to calculate NMR chemical shifts. epstem.net These predicted spectra can be compared with experimental data. A strong correlation between the theoretical and experimental spectra validates the computed ground state geometry and electronic structure. researchgate.netmdpi.com Discrepancies, on the other hand, can point to environmental effects (like solvent interactions) or suggest that the true structure differs from the one modeled.
In Silico Screening and Design Principles for Analogues
The computational model of this compound can be used as a starting point for the in silico design of new molecules with tailored properties. By making systematic structural modifications (e.g., changing substituents on the aniline or cyclohexene rings) and recalculating the molecular properties, it is possible to screen a virtual library of analogues. rasayanjournal.co.in This approach is widely used in drug discovery to identify candidates with potentially enhanced biological activity or improved pharmacokinetic profiles (ADMET - absorption, distribution, metabolism, excretion, and toxicity). mdpi.comresearchgate.net Molecular docking studies, for instance, could predict the binding affinity of these analogues to a specific protein target, guiding the synthesis of the most promising candidates. researchgate.net
Reactivity and Transformational Pathways of N Cyclohex 2 En 1 Yl 2 Methoxyaniline
Reactivity of the Aryl Amine Functionality
The aryl amine functionality in N-(cyclohex-2-en-1-yl)-2-methoxyaniline is characterized by the presence of a secondary amine nitrogen and a methoxy-substituted phenyl ring. These features are expected to govern its reactivity in various chemical transformations.
Electrophilic Aromatic Substitution on the Methoxy-Substituted Phenyl Ring
The phenyl ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating amino and methoxy (B1213986) groups. The directing effects of these substituents would influence the regioselectivity of such reactions. However, specific studies detailing electrophilic aromatic substitution reactions on this compound have not been reported.
Reactions Involving the Secondary Amine Nitrogen
The secondary amine nitrogen in this compound possesses a lone pair of electrons, making it nucleophilic and basic. It is expected to undergo reactions typical of secondary amines, such as acylation, alkylation, and oxidation. There is, however, a lack of published research specifically documenting these reactions for this compound.
Transformations of the Cyclohex-2-en-1-yl Moiety
The cyclohex-2-en-1-yl group introduces a chiral center and a reactive olefinic double bond, suggesting a rich potential for various chemical transformations.
Stereoselective Reactions at the Chiral Center
The carbon atom to which the amino group is attached in the cyclohexene (B86901) ring is a chiral center. This would allow for the possibility of stereoselective reactions. Despite this structural feature, there is no available literature describing stereoselective transformations at this chiral center for this compound.
Olefinic Transformations (e.g., Hydrogenation, Epoxidation, Dihydroxylation)
The double bond in the cyclohexene ring is a site of unsaturation that can undergo a variety of addition reactions. These include, but are not limited to, hydrogenation to the corresponding saturated cyclohexane (B81311) derivative, epoxidation to form an epoxide, and dihydroxylation to yield a diol. Specific experimental results for these olefinic transformations on this compound are not documented in scientific literature.
Intramolecular Cyclization and Annulation Reactions
The structure of this compound, with its proximate aryl amine and cyclohexenyl moieties, suggests the potential for intramolecular cyclization reactions to form new ring systems. Such reactions could be promoted by various reagents and conditions, leading to the synthesis of complex heterocyclic structures. However, there are no specific studies in the available literature that report on intramolecular cyclization or annulation reactions of this compound.
Cross-Coupling Reactions and Diversification Strategies
Cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. wikipedia.orglibretexts.org For this compound, these reactions provide powerful strategies for diversification at both the aniline (B41778) nitrogen and the aromatic ring.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. wikipedia.orgmit.edu This reaction is instrumental in the arylation of amines. This compound, being a secondary amine, can be coupled with a variety of aryl halides or triflates to introduce a third substituent on the nitrogen atom. This transformation is typically catalyzed by a palladium complex with a specialized phosphine (B1218219) ligand, such as XPhos or SPhos, in the presence of a base. youtube.com The choice of ligand is crucial for the success of the reaction, as bulky, electron-rich phosphine ligands have been shown to improve reaction efficiency. youtube.com This approach allows for the synthesis of a wide array of tri-substituted amine derivatives, significantly expanding the chemical space accessible from the parent compound.
Conversely, if a halogen atom were present on the aniline ring of this compound (e.g., 4-bromo-N-(cyclohex-2-en-1-yl)-2-methoxyaniline), the molecule could serve as the electrophilic partner in a Buchwald-Hartwig amination. This would allow for the introduction of various primary or secondary amines onto the aromatic core. Such reactions have been successfully demonstrated on unprotected ortho-bromoanilines, indicating that the presence of the free N-H bond in a similar substrate is tolerated under certain conditions. youtube.comyoutube.com
Another powerful tool for diversification is the Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. libretexts.orgorganicreactions.org To utilize this reaction, a halogenated derivative of this compound would be required. For instance, coupling of a bromo-substituted variant with various aryl or vinyl boronic acids would lead to the formation of biaryl or styrenyl derivatives, respectively. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. youtube.comyoutube.com The choice of palladium catalyst and base is critical for achieving high yields. organicreactions.org
| Coupling Partner 1 (Analog) | Coupling Partner 2 | Catalyst System | Product | Yield (%) | Reference |
| 4-Bromo-N-methylaniline | Phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 4-Phenyl-N-methylaniline | 95 | youtube.com |
| 2-Bromoaniline | Benzylboronic acid pinacol (B44631) ester | CataXCium A Pd G3, K₃PO₄ | 2-(Benzyl)aniline | 85 | youtube.comyoutube.com |
| N-Methylaniline | 1-Bromo-4-fluorobenzene | Pd₂(dba)₃, XPhos, NaOt-Bu | N-Methyl-N-(4-fluorophenyl)aniline | 92 | mit.edu |
This table presents representative data from analogous systems to illustrate the potential outcomes of cross-coupling reactions involving derivatives of this compound.
Derivatization to Access Novel Chemical Scaffolds
The structural features of this compound make it an excellent precursor for the synthesis of novel and complex heterocyclic scaffolds. Intramolecular cyclization reactions, in particular, offer a direct pathway to polycyclic systems.
One such transformation is the intramolecular Heck reaction, a palladium-catalyzed process that forms a carbon-carbon bond between an aryl or vinyl halide and an alkene within the same molecule. wikipedia.orgnih.gov To employ this strategy, a halogen would need to be introduced onto the aniline ring, for example, at the ortho position to the amine. The subsequent palladium-catalyzed cyclization would involve the formation of a bond between the aromatic ring and one of the carbons of the cyclohexenyl double bond. This would lead to the formation of a rigid, fused-ring system, such as a hexahydrophenanthridine derivative. The regioselectivity of the alkene insertion (endo vs. exo) is a key consideration in these reactions and can often be controlled by the reaction conditions and the nature of the tether connecting the reacting moieties. nih.gov
Furthermore, the N-allylaniline motif, which is analogous to the N-cycloalkenylaniline structure, is a well-known precursor for the synthesis of tetrahydroquinolines. researchgate.netnih.gov Acid-catalyzed intramolecular cyclization, such as a Povarov reaction or a related electrophilic cyclization, could be envisioned. In such a process, the cyclohexenyl double bond would act as the nucleophile, attacking an electrophilic species generated from the aniline ring, leading to the formation of a new six-membered nitrogen-containing ring fused to the benzene (B151609) ring. The methoxy group on the aniline ring would influence the electronics and regioselectivity of this cyclization.
| Starting Material (Analog) | Reaction Type | Catalyst/Reagent | Product Scaffold | Yield (%) | Reference |
| N-Allyl-2-bromoaniline | Intramolecular Heck Reaction | Pd(OAc)₂, PPh₃, Ag₂CO₃ | 3-Methyleneindoline | 75 | wikipedia.orgnih.gov |
| N-Propargyl-2-aminobenzaldehyde | Gold-catalyzed hydroamination/cyclization | AuCl₃/AgOTf | Tetrahydroquinoline | 88 | nih.gov |
| N,N-Dimethylaniline and Maleimide | Visible-light photocatalysis | Chlorophyll | Tetrahydroquinoline | 61-98 |
This table presents representative data from analogous systems to illustrate the potential for derivatizing this compound into novel heterocyclic scaffolds.
Advanced Chemical Applications and Materials Research
Polymerization Studies and N-Substituted Polyaniline Derivatives
Polyaniline (PANI) is a well-known conducting polymer, but its practical application is often limited by poor processability, particularly its insolubility in common solvents. phantomplastics.comias.ac.in To overcome this, researchers have focused on creating PANI derivatives by introducing substituents onto the aromatic ring or the nitrogen atom. rsc.orgresearchgate.net N-substitution, in particular, is a strategy to enhance solubility, although it can also significantly alter the polymer's electronic properties. phantomplastics.commdpi.com The presence of both an N-cyclohexenyl group and an ortho-methoxy group in N-(cyclohex-2-en-1-yl)-2-methoxyaniline suggests that its polymeric form would exhibit a unique combination of properties.
The synthesis of poly[this compound] can be achieved through the oxidative polymerization of the corresponding monomer, a method commonly used for aniline (B41778) and its derivatives. rsc.orgnih.gov This process can be carried out either chemically, using an oxidant like ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) in an acidic medium, or electrochemically. ias.ac.innih.gov The electron-donating nature of the ortho-methoxy group is expected to lower the oxidation potential of the monomer, potentially facilitating the polymerization process. rsc.org
The resulting polymer would be characterized using a suite of spectroscopic and analytical techniques to confirm its structure and properties.
Table 1: Expected Characterization Data for Poly[this compound]
| Technique | Expected Observations | Inferred Structural Features |
| FT-IR Spectroscopy | Characteristic peaks for C-N stretching in the polymer backbone, C=C stretching of the quinoid and benzenoid rings, C-O-C stretching of the methoxy (B1213986) group, and C-H vibrations of the cyclohexenyl group. | Confirmation of the polymer's formation and the integrity of the substituent groups. bohrium.com |
| UV-Visible Spectroscopy | Absorption bands corresponding to the π-π* transition of the benzenoid rings and polaron band transitions, which are characteristic of the conductive emeraldine (B8112657) salt form of polyaniline. mdpi.combohrium.com | Information on the electronic state and conjugation length of the polymer. |
| ¹H NMR Spectroscopy | Broadened peaks corresponding to the aromatic, methoxy, and cyclohexenyl protons, confirming the polymeric structure. | Verification of the monomer unit's structure within the polymer chain. nih.gov |
| Scanning Electron Microscopy (SEM) | Analysis of the surface morphology, which could range from granular to fibrous or spherical structures, depending on the polymerization conditions. rsc.orglettersonmaterials.com | Insight into the polymer's microstructure and processability. |
The properties of poly[this compound] are dictated by the interplay between its substituent groups and the polyaniline backbone.
Solubility and Processability : The bulky N-cyclohexenyl substituent is expected to increase the separation between polymer chains, weakening interchain interactions and thereby enhancing solubility in common organic solvents like N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and chloroform. researchgate.net This improved solubility is a significant advantage for processing the polymer into films and coatings. nih.gov
Electrical Conductivity : N-substitution often leads to a decrease in electrical conductivity compared to unsubstituted PANI. The steric hindrance from the cyclohexenyl group can cause a torsion angle to increase between the C-N-C plane and the benzene (B151609) ring, which disrupts the π-conjugation along the polymer backbone. While the polymer is still expected to be conductive, its conductivity would likely be lower than that of PANI but could be tuned by doping.
Optical and Thermal Properties : The methoxy and cyclohexenyl groups can alter the polymer's optical properties, including its absorption and photoluminescence characteristics. rsc.org Studies on similar derivatives have shown that changing synthesis conditions can modify fluorescence intensity and quantum yield. bohrium.comrsc.org The presence of the methoxy group may also enhance thermal stability through potential cross-linking reactions at elevated temperatures. ias.ac.in
Development of Ligands for Coordination Chemistry and Catalysis
The this compound molecule possesses multiple potential donor sites—the amine nitrogen, the methoxy oxygen, and the π-system of the cyclohexenyl double bond—making it an attractive candidate for a multimodal ligand in coordination chemistry. rsc.org Substituted anilines are known to form stable complexes with a variety of transition metals. researchgate.net
This compound could act as a bidentate ligand, coordinating to a metal center through the nitrogen and oxygen atoms to form a stable chelate ring. The resulting metal complexes could be explored for their catalytic activity in various organic transformations, such as oxidation, reduction, or cross-coupling reactions. The specific geometry and electronic environment provided by the ligand can be fine-tuned to control the selectivity and efficiency of the catalyst. For instance, nickel(II) has been shown to form six-coordinate complexes with various substituted anilines, including methoxyaniline derivatives. researchgate.net
Precursors for Organic Synthesis and Complex Molecular Architectures
Aniline derivatives are valuable building blocks in organic synthesis, serving as precursors for pharmaceuticals, agrochemicals, and dyes. beilstein-journals.orgwikipedia.org this compound is a versatile precursor for creating more complex molecular architectures due to its multiple reactive sites.
Alkene Functionalization : The double bond in the cyclohexenyl ring is susceptible to a wide range of electrophilic addition reactions, including hydrogenation, halogenation, epoxidation, and dihydroxylation.
Aromatic Ring Substitution : The aniline ring can undergo electrophilic aromatic substitution, with the existing methoxy and amino groups directing new substituents to specific positions.
Amine Derivatization : The secondary amine can be involved in further N-alkylation or N-acylation reactions.
This trifunctional nature allows for a stepwise and selective modification of the molecule, providing a synthetic route to complex, polyfunctional compounds that might otherwise be difficult to access.
Investigation in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on the architecture of molecular systems held together by non-covalent interactions. beilstein-journals.org this compound contains several features conducive to forming ordered supramolecular structures.
The secondary amine group (N-H) can act as a hydrogen bond donor, while the methoxy oxygen and the π-electron cloud of the aromatic ring can serve as hydrogen bond acceptors. These interactions can direct the self-assembly of the molecules into well-defined patterns, such as chains or sheets, in the crystalline state. The study of similar haloanilinium salts has demonstrated the critical role of hydrogen and halogen bonds in dictating crystal packing. beilstein-journals.org Such controlled self-assembly is fundamental to the fields of crystal engineering and the development of functional organic materials.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(cyclohex-2-en-1-yl)-2-methoxyaniline, and how can its purity be validated?
- Methodological Answer : Synthesis can be optimized via nucleophilic substitution or coupling reactions, leveraging protocols for structurally similar methoxyaniline derivatives. For example, phenoxazine derivatives are synthesized using nitrobenzamide intermediates under controlled conditions (Scheme 1, ). Characterization should include - and -NMR to confirm regioselectivity and purity, with yields compared to analogous compounds (e.g., 3Gc1: 72% yield, 2Gc2: 68% yield) . Mass spectrometry (HRMS) and elemental analysis further validate molecular integrity.
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Due to limited toxicity data for this compound, adhere to protocols for structurally related aromatic amines (e.g., 2-methoxyaniline):
- Conduct reactions in a ventilated fume hood (BS/EN standards) to minimize inhalation risks .
- Use NIOSH-approved P95 respirators for dust/particulates and nitrile gloves resistant to aromatic amines .
- Implement emergency procedures for spills (e.g., absorb with inert material, avoid water jets) and skin/eye exposure (15-minute flushing with water) .
Q. How can solvent selection influence the reactivity of this compound in synthesis?
- Methodological Answer : Solvent polarity and hydrogen-bonding capacity significantly affect reaction kinetics. Studies on 2-methoxyaniline mixtures with primary alcohols (propan-1-ol, 2-propen-1-ol) reveal negative excess molar volumes () due to hydrogen bonding, suggesting protic solvents enhance stability . Pre-screen solvents using computational tools (e.g., COSMO-RS) to predict solubility and interactions.
Advanced Research Questions
Q. What experimental approaches can detect DNA adducts formed by this compound?
- Methodological Answer : The 2-methoxyaniline moiety may form -(2′-deoxyguanosin-8-yl) adducts, analogous to o-anisidine ( ). Use LC-MS/MS with isotopic labeling to identify adducts in vitro. Incubate the compound with DNA (e.g., calf thymus) in the presence of metabolic activators (e.g., CYP450 enzymes), followed by enzymatic digestion and adduct quantification . Compare results to positive controls like 4-aminobiphenyl.
Q. How does the cyclohexene substituent impact the electrochemical properties of poly(2-methoxyaniline) derivatives?
- Methodological Answer : The cyclohexene group may sterically hinder polymer chain alignment, reducing conductivity. Synthesize poly(this compound) via oxidative polymerization (APS initiator, HCl dopant) and compare to poly(2-methoxyaniline). Use cyclic voltammetry to assess redox behavior and SEM/FTIR to evaluate morphology and doping efficiency ( ). Note: Copolymers with sulfonic acids show enhanced conductivity (0.1–1 S/cm) .
Q. What advanced oxidation processes (AOPs) are effective in degrading this compound in wastewater?
- Methodological Answer : For remediation, employ photo-Fenton processes (UV/HO/Fe) at pH 3–5, which degrade 2-methoxyaniline derivatives via hydroxyl radicals. Monitor degradation kinetics using HPLC-UV and TOC analysis. Compare to ozonation or UV/TiO systems, noting that solar-Fenton achieves >90% degradation of aniline derivatives within 120 minutes .
Methodological Notes
- Characterization : Always cross-validate spectroscopic data (NMR, IR) with computational simulations (DFT for -NMR chemical shifts).
- Toxicity Screening : Use Ames tests (S. typhimurium TA98/TA100) to assess mutagenicity, given structural similarities to carcinogenic aromatic amines .
- Environmental Impact : Perform LC assays (Daphnia magna) to evaluate aquatic toxicity, as 2-methoxyaniline derivatives exhibit moderate ecotoxicity (EC ≈ 10–50 mg/L) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
